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Compound of Interest

Compound Name: Enasidenib

Cat. No.: B560146

Enasidenib (AG-221) is a targeted therapy that has significantly improved outcomes for
patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring mutations in
the isocitrate dehydrogenase 2 (IDH2) gene. It functions as an allosteric inhibitor, binding to the
dimer interface of the mutant IDH2 enzyme to block the production of the oncometabolite D-2-
hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and blocks
myeloid differentiation, contributing to leukemogenesis. Despite its initial efficacy, a significant
portion of patients develop resistance, leading to disease progression.

This guide provides a comparative analysis of the known mechanisms of acquired resistance to
Enasidenib, focusing on secondary mutations within the IDH2 gene. It presents supporting
experimental data, details key methodologies for identifying and characterizing these
mutations, and outlines alternative therapeutic considerations.

Mechanisms of Acquired Resistance to Enasidenib

Acquired resistance to Enasidenib primarily arises from genetic alterations that restore the
production of 2-HG. The most well-characterized mechanisms include the development of
second-site mutations in the IDH2 gene and the emergence of mutations in the parallel IDH1
gene, a phenomenon known as isoform switching.

Second-Site IDH2 Mutations at the Dimer Interface

The predominant mechanism of resistance involves the acquisition of secondary mutations in
the IDH2 gene itself. These mutations typically occur at the dimer interface, the very site where
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Enasidenib bhinds.

o Mutations in trans: The first described cases of resistance involved the emergence of
second-site mutations on the wild-type IDH2 allele (in trans to the primary oncogenic
mutation, such as R140Q). The most frequently reported trans mutations are Q316E
(glutamine to glutamic acid) and I319M (isoleucine to methionine). These mutations alone do
not produce 2-HG, but when co-expressed with the R140Q mutation, they form a
heterodimer that is resistant to Enasidenib, thereby restoring 2-HG production. Structural
modeling suggests the Q316E mutation reduces hydrogen bonds between the drug and the
enzyme, while the bulkier side chain of the 1319M mutation creates steric hindrance, both

impeding Enasidenib binding.

o Mutations in cis: Biochemical studies predicted and subsequent cellular assays confirmed
that these same mutations (Q316E, 1319M) can also confer resistance when they occur on
the same allele as the primary R140Q mutation (in cis).
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Caption: Mechanism of Enasidenib action and resistance.

Isoform Switching

Another clinically observed mechanism of resistance is "isoform switching,” where a patient
initially responsive to Enasidenib (an IDH2 inhibitor) acquires a new mutation in the IDH1
gene. This leads to the production of 2-HG from a different enzyme source, rendering the
IDH2-specific inhibitor ineffective. Similarly, patients treated with the IDH1 inhibitor lvosidenib
have been observed to acquire IDH2 mutations at relapse. This highlights the plasticity of
cancer cells and the critical importance of 2-HG production for their survival.
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Caption: Logical flow of acquired resistance to Enasidenib.

Quantitative Data Comparison

The following tables summarize key biochemical and clinical data related to Enasidenib

sensitivity and resistance.

Table 1: Biochemical Activity and Enasidenib Sensitivity of IDH2 Variants
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Enasidenib ICso

IDH2 Variant Description Data Source
(nM)

IDH2 R140Q/WT Primary oncogenic 30

Heterodimer mutation

IDH2 R172K/WT Alternative oncogenic 10

Heterodimer mutation

IDH2 R140Q Oncogenic 100

homodimer homodimer

IDH2 R140Q + Q316E

(in trans)

Resistance mutation

Resistant (2-HG
production not
inhibited by 1000 nM)

IDH2 R140Q + 1319M

(in trans)

Resistance mutation

Resistant (2-HG
production not
inhibited by 1000 nM)

IDH2 R140Q/Q316E

(in cis)

Resistance mutation

Resistant (2-HG
production not
inhibited by 1000 nM)

IDH2 R140Q/I1319M

(in cis)

Resistance mutation

Resistant (2-HG
production not
inhibited by 1000 nM)

Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML
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Metric Result Population Data Source
Overall Response
40.3% R/R AML
Rate (ORR)
Complete Remission
19.3% R/R AML
(CR) Rate
Median Overall
) 9.3 months R/R AML
Survival (OS)
Median OS in patients
o 19.7 months R/R AML
achieving CR
Median OS (IDH2- R/R AML (IDHENTIFY
5.7 months )
R140) Trial)
Median OS (IDH2- R/R AML (IDHENTIFY
14.6 months

R172)

Trial)

Table 3: Impact of Co-occurring Mutations on Enasidenib Response

Co-mutation Status Impact on Response Data Source

Associated with primary

RAS/MAPK Pathway

resistance / decreased clinical

Mutations

response.

Associated with a lower

High Mutation Burden (>6

likelihood of achieving a

mutations)

response.

FLT3-ITD or -TKD Associated with nonresponse.

Key Experimental Protocols

The identification and characterization of Enasidenib resistance mutations rely on a

combination of patient sample analysis, cellular assays, and biochemical studies.

Patient Sample Analysis and Sequencing
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This workflow is crucial for identifying resistance mutations as they emerge in the clinical
setting.

o Objective: To identify genetic alterations associated with clinical relapse.
» Methodology:

o Sample Collection: Bone marrow aspirates or peripheral blood samples are collected from
patients at baseline (before treatment) and at the time of clinical relapse.

o Genomic DNA Extraction: DNA is isolated from mononuclear cells.

o Next-Generation Sequencing (NGS): Targeted gene panels or whole-exome sequencing is
performed to identify mutations in IDH1, IDH2, and other relevant cancer-associated
genes.

o Variant Allele Frequency (VAF) Analysis: The VAF of the primary IDH2 mutation and any
newly acquired mutations is quantified to track clonal evolution during treatment and
relapse.
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Caption: Workflow for identifying resistance mutations.

Cellular 2-HG Measurement Assay

This cell-based assay validates whether a specific mutation confers resistance to Enasidenib
by measuring its impact on 2-HG production.

+ Objective: To determine the effect of secondary IDH2 mutations on Enasidenib's ability to
suppress 2-HG.
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o Methodology:

o Cell Line Transduction: A suitable hematopoietic cell line (e.g., Ba/F3) is engineered to
express various IDH2 constructs: the primary mutation alone (e.g., R140Q), or double
mutants in cis (e.g., R140Q/Q316E). To model trans mutations, separate cell populations
expressing the primary mutation and the secondary mutation are co-cultured.

o Drug Treatment: The transduced cells are cultured and treated with a dose range of
Enasidenib or a vehicle control (DMSO).

o Metabolite Extraction: After a set incubation period, intracellular metabolites are extracted
from the cells.

o 2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-
mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Resistance is confirmed if 2-HG levels remain high in the cells with the secondary
mutation despite Enasidenib treatment.

In Vitro IDH2 Enzyme Activity Assay

This biochemical assay directly measures the enzymatic activity of purified IDH2 proteins to
determine ICso values.

o Objective: To quantify the inhibitory potency of Enasidenib against different IDH2 protein
variants.

e Methodology:

o Protein Expression and Purification: Recombinant IDH2 proteins (wild-type, single
mutants, and double mutants) are expressed and purified. To study heterodimers, proteins
may be co-expressed or immunoprecipitated from cells.

o Enzyme Reaction: The purified enzyme is incubated in a reaction mixture containing the
substrates alpha-ketoglutarate (a-KG) and NADPH, along with varying concentrations of
Enasidenib.
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o Activity Measurement: The enzyme's activity (rate of NADPH consumption) is measured
spectrophotometrically by monitoring the decrease in absorbance at 340 nm.

o 1Cso Determination: The drug concentration that causes 50% inhibition of enzyme activity
(ICso) is calculated by plotting enzyme activity against the drug concentration. A significant
increase in the I1Cso value for a double-mutant protein compared to the single-mutant
protein indicates resistance.

Alternative Strategies and Future Outlook

The emergence of resistance necessitates the development of new therapeutic strategies.

» Combination Therapies: Given that co-occurring mutations in signaling pathways like
RAS/MAPK contribute to primary resistance, combining Enasidenib with inhibitors of these
pathways is an area of active investigation.

o Next-Generation IDH Inhibitors: The development of pan-IDH inhibitors, which target both
IDH1 and IDH2, could be a strategy to overcome isoform switching. Additionally, novel
inhibitors that can effectively bind to the Enasidenib-resistant dimer interface mutants are
needed.

¢ Monitoring: Routine monitoring of plasma 2-HG levels and circulating tumor DNA (ctDNA)
could allow for the early detection of emerging resistance, enabling timely therapeutic
adjustments.

Understanding the molecular basis of Enasidenib resistance is critical for optimizing treatment
for patients with IDH2-mutant AML. The continued characterization of resistance mechanisms
will guide the development of more durable and effective therapeutic approaches.

» To cite this document: BenchChem. [Navigating Resistance: A Comparative Guide to

Enasidenib Resistance Mutations in IDH2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560146#enasidenib-resistance-mutations-in-idh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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